Norbelladine

Butyrylcholinesterase Alzheimer's disease Enzyme inhibition

Norbelladine is a phenylethylamine‑type Amaryllidaceae alkaloid and the universal biosynthetic precursor to all ~650 known Amaryllidaceae alkaloids, including clinically relevant compounds such as galanthamine, lycorine, and haemanthamine. It is formed by the condensation of tyramine and 3,4‑dihydroxybenzaldehyde and is characterized by a central 4‑(((4‑hydroxyphenethyl)amino)methyl)benzene‑1,2‑diol core.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
Cat. No. B1215549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbelladine
Synonyms4-(((2-(4-Hydroxyphenyl)ethyl)amino)methyl)-1,2-benzenediol
norbelladine
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNCC2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C15H17NO3/c17-13-4-1-11(2-5-13)7-8-16-10-12-3-6-14(18)15(19)9-12/h1-6,9,16-19H,7-8,10H2
InChIKeyYJYUDTAJVLORNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norbelladine Procurement and Research Applications: Compound Profile and Biosynthetic Role


Norbelladine is a phenylethylamine‑type Amaryllidaceae alkaloid and the universal biosynthetic precursor to all ~650 known Amaryllidaceae alkaloids, including clinically relevant compounds such as galanthamine, lycorine, and haemanthamine [1]. It is formed by the condensation of tyramine and 3,4‑dihydroxybenzaldehyde and is characterized by a central 4‑(((4‑hydroxyphenethyl)amino)methyl)benzene‑1,2‑diol core [2]. Norbelladine serves as the foundational scaffold for both natural and synthetic derivatives that exhibit butyrylcholinesterase inhibition, selective cytotoxicity against hepatocarcinoma cells, moderate anti‑dengue virus activity, and dual antioxidant/anti‑inflammatory properties [3][4][5].

Why Generic Norbelladine Substitution Fails in Research and Procurement Contexts


Norbelladine is frequently misrepresented as a fungible commodity interchangeable with its O‑methylated derivatives (e.g., 4′‑O‑methylnorbelladine) or downstream biosynthetic products (e.g., galanthamine). However, substitution without rigorous verification of batch‑specific purity and activity data introduces substantial experimental variability. Minor variations in methylation status dramatically alter biological potency: N‑methylnorbelladine exhibits twice the butyrylcholinesterase inhibition of norbelladine itself (IC₅₀ 3.94 µM vs. ~7‑8 µM) [1], while 3′,4′‑O‑dimethylation reduces butyrylcholinesterase inhibition by approximately 3‑fold [2]. Furthermore, norbelladine demonstrates unique cell‑line‑specific cytotoxicity (hepatocarcinoma CC₅₀ = 72.6 µM) that is not replicated by its methylated congeners or by norcraugsodine [3]. These quantitative differences underscore the necessity of procuring authenticated norbelladine rather than assuming functional equivalence across the norbelladine‑type alkaloid class.

Norbelladine Quantitative Differentiation Evidence Against Closest Analogs


Norbelladine Exhibits Superior Basal Butyrylcholinesterase Inhibition Relative to 3′,4′-O‑Dimethylated Analogs

In a direct head‑to‑head comparison of norbelladine‑type alkaloids, norbelladine demonstrated the most potent butyrylcholinesterase (BuChE) inhibition among the tested O‑methylated derivatives, with IC₅₀ values of 33.26 µM and 26.13 µM in two separate assay conditions [1]. The introduction of two methyl groups at the 3′ and 4′ positions (3′,4′-O‑dimethylnorbelladine) resulted in an approximate 3‑fold decrease in BuChE inhibitory activity [1]. This structure‑activity relationship establishes norbelladine as the preferred starting scaffold for BuChE inhibitor development over its di‑methylated counterpart.

Butyrylcholinesterase Alzheimer's disease Enzyme inhibition

Norbelladine Shows Cell‑Line‑Specific Cytotoxicity: Superior Activity Against Hepatocarcinoma vs. Monocytic Leukemia

When evaluated against two cancer cell lines, norbelladine displayed a distinct cytotoxic selectivity profile. It was the most cytotoxic compound tested against hepatocarcinoma (Huh7) cells with a CC₅₀ of 72.6 µM, whereas norcraugsodine was highly cytotoxic to monocytic leukemia (THP‑1) cells (CC₅₀ = 27.0 µM) [1]. This inversion of relative potency across cell types highlights that norbelladine's cytotoxic activity cannot be predicted from norcraugsodine data and justifies its specific selection for hepatocarcinoma‑focused investigations.

Cytotoxicity Hepatocarcinoma Cancer cell lines

Norbelladine Displays Moderate Anti‑Dengue Virus Activity with a Quantifiable Selectivity Index

In dengue virus (DENV) infection models, norbelladine reduced the number of infected cells with an EC₅₀ of 34.5 µM and a selectivity index (SI = CC₅₀ / EC₅₀) of approximately 2.1, calculated from the reported cytotoxicity (CC₅₀ = 72.6 µM) [1]. While this SI is lower than that of 3,4‑dihydroxybenzaldehyde (SI = 7.2) and 4′‑O‑methylnorbelladine (SI > 4.9), norbelladine's anti‑DENV activity is clearly distinguished from norcraugsodine, for which O‑methylation abolished anti‑DENV potential entirely [1]. This establishes norbelladine as a viable reference point for structure‑activity studies of anti‑flaviviral norbelladine‑type alkaloids.

Antiviral Dengue virus Selectivity index

Norbelladine Radical Scavenging and COX Inhibition: Quantitative Benchmarking Against Untreated Controls

Norbelladine was evaluated for antioxidant and anti‑inflammatory activities in cell‑free and cellular assays. At 10 µM, norbelladine quenched DPPH radical by 31% (P < 0.05) and reduced superoxide radicals from xanthine oxidase by 33% (P < 0.05) [1]. At a lower concentration of 0.25 µM, it inhibited COX‑1 and COX‑2 enzymes by 51% and 25% (P < 0.05), respectively, and suppressed NF‑κB activation by 23% (P < 0.05) at 10 µM [1]. These data provide quantitative baseline values for comparing synthetic norbelladine derivatives and for establishing lot‑to‑lot consistency in procurement.

Antioxidant Anti-inflammatory COX inhibition

Norbelladine Serves as the Preferred Substrate for 4′-O‑Methyltransferase: Kinetic Differentiation from Methylated Analogs

In vitro enzymatic assays using NpOMT (norbelladine O‑methyltransferase from Narcissus papyraceus) demonstrated that norbelladine is methylated preferentially at the 4′‑OH position [1]. When presented with 100 µM of either norbelladine, 3′‑O‑methylnorbelladine, or 4′‑O‑methylnorbelladine as substrate, NpOMT catalyzed the synthesis of 4′‑O‑methylnorbelladine and 3′,4′‑O‑dimethylnorbelladine from norbelladine and 4′‑O‑methylnorbelladine, respectively [1]. This regioselectivity underscores norbelladine's unique role as the native entry substrate for Amaryllidaceae alkaloid biosynthesis and distinguishes it from partially methylated intermediates that cannot recapitulate the full biosynthetic pathway.

Biosynthesis O‑Methyltransferase Enzyme kinetics

Optimal Research and Industrial Applications of Norbelladine Based on Quantitative Evidence


Butyrylcholinesterase Inhibitor Discovery and Structure‑Activity Relationship Studies

Norbelladine's basal BuChE IC₅₀ (26.1‑33.3 µM) [1] and its 3‑fold potency advantage over 3′,4′‑O‑dimethylnorbelladine [1] make it the ideal parent scaffold for designing novel BuChE inhibitors. Procurement of norbelladine is essential for SAR campaigns aimed at optimizing potency and selectivity, as methylation at the 3′ and 4′ positions significantly attenuates activity [1] while N‑methylation can enhance it (e.g., N‑methylnorbelladine IC₅₀ = 3.94 µM, a 2‑fold improvement) [2].

Hepatocellular Carcinoma Research and Selective Cytotoxicity Screening

Given norbelladine's cell‑type‑specific cytotoxicity, with a CC₅₀ of 72.6 µM against hepatocarcinoma Huh7 cells [1], it should be prioritized in oncology screening panels focused on liver‑derived cancers. Its distinct activity profile relative to norcraugsodine (which is more cytotoxic to leukemia cells) [1] justifies its inclusion in comparative cytotoxicity studies and as a reference compound for evaluating synthetic derivatives.

Amaryllidaceae Alkaloid Biosynthesis and Metabolic Engineering

Norbelladine is the exclusive native substrate for NpOMT and related O‑methyltransferases, being preferentially methylated at the 4′‑OH position [2]. It is required for in vitro reconstitution of the Amaryllidaceae alkaloid pathway and for heterologous production of high‑value alkaloids (e.g., galanthamine, lycorine) in engineered hosts. Use of methylated analogs cannot fully recapitulate the biosynthetic sequence [2].

Anti‑Dengue Virus Drug Discovery and Selectivity Optimization

Norbelladine's moderate anti‑DENV activity (EC₅₀ = 34.5 µM; SI ≈ 2.1) [1] positions it as a foundational scaffold for medicinal chemistry efforts to improve antiviral potency and selectivity. It serves as a benchmark for comparing novel norbelladine‑type derivatives, particularly against analogs such as 4′‑O‑methylnorbelladine (SI > 4.9) and 3,4‑dihydroxybenzaldehyde (SI = 7.2) that exhibit improved selectivity indices [1].

Quote Request

Request a Quote for Norbelladine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.